molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3

2,4-Dichloropyrimidine-5-carbonyl chloride

Cat. No. B1590792
CAS RN: 2972-52-3
M. Wt: 211.43 g/mol
InChI Key: DZTIFMWYYHCREC-UHFFFAOYSA-N
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Patent
US08759365B2

Procedure details

To a solution of 2,4-dichloro-pyrimidine-5-carbonyl chloride (197.7 mg, 0.94 mmol) in CH2Cl2 (9.4 mL) at RT is added Me2NH (2.0 M THF solution, 390 μL, 0.78 mmol) and Et3N (108.6 μL, 0.78 mmol) at 0° C. The reaction mixture is stirred overnight at RT. After adding water, the mixture is extracted with CH2Cl2. The organic layer is dried and concentration under reduce pressure give 2,4-dichloro-pyrimidine-5-carboxylic acid dimethylamide (272.5 mg, quant). ESI-MS m/z: 221 [M+1]+, Retention time 1.94 min (condition B).
Quantity
197.7 mg
Type
reactant
Reaction Step One
Name
Quantity
390 μL
Type
reactant
Reaction Step One
Name
Quantity
108.6 μL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9](Cl)=[O:10])=[CH:4][N:3]=1.[NH:12]([CH3:14])[CH3:13].CCN(CC)CC.O>C(Cl)Cl>[CH3:13][N:12]([CH3:14])[C:9]([C:5]1[C:6]([Cl:8])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
197.7 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)Cl
Name
Quantity
390 μL
Type
reactant
Smiles
N(C)C
Name
Quantity
108.6 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
9.4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C=1C(=NC(=NC1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 272.5 mg
YIELD: CALCULATEDPERCENTYIELD 158.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.